Detorubicin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Detorubicin is an anthracycline antibiotic used primarily in chemotherapy. It is structurally related to doxorubicin and daunorubicin, and it is known for its efficacy in treating various types of cancer, including breast cancer, head and neck carcinoma, and melanoma . This compound works by interfering with the function of DNA, which inhibits the growth and proliferation of cancer cells .

准备方法

合成路线和反应条件

去甲柔红霉素是通过一系列化学反应从柔红霉素开始合成的合成路线通常包括糖基化、氧化和还原反应等步骤,并在受控条件下进行 .

工业生产方法

去甲柔红霉素的工业生产涉及使用先进技术进行大规模合成,以确保高产率和纯度。一种常见的方法是远程装载技术,用于制备去甲柔红霉素的脂质体制剂。 这种方法提高了药物的包封率和稳定性,使其更有效地用于临床 .

化学反应分析

反应类型

去甲柔红霉素会发生各种化学反应,包括:

常用试剂和条件

在去甲柔红霉素的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控的温度和pH条件下进行,以确保预期结果 .

形成的主要产物

去甲柔红霉素反应形成的主要产物包括具有增强的抗癌性能的各种衍生物。 这些衍生物通常用于进一步研究和开发,以创造更有效的化疗药物 .

科学研究应用

去甲柔红霉素具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

生物活性

Detorubicin, a derivative of doxorubicin, is an anthracycline antibiotic used primarily in cancer treatment. Its biological activity is characterized by its ability to intercalate DNA, inhibit topoisomerase II, and induce oxidative stress, leading to apoptosis in cancer cells. This article explores the biological mechanisms, case studies, and research findings related to this compound.

1. DNA Intercalation and Topoisomerase Inhibition

This compound exerts its cytotoxic effects primarily through the intercalation into DNA strands, which disrupts the normal function of DNA and inhibits topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA necessary for replication and transcription, ultimately leading to cell death. Studies have shown that this compound's intercalation properties are similar to those of its parent compound, doxorubicin, with enhanced potency against certain cancer cell lines .

2. Induction of Apoptosis

The compound triggers apoptosis via the activation of various signaling pathways. Specifically, it has been shown to activate pro-apoptotic factors such as BAX while inhibiting anti-apoptotic factors like BCL-2. This dual action leads to mitochondrial dysfunction and the release of cytochrome c into the cytosol, further promoting apoptotic pathways .

3. Oxidative Stress

This compound also induces oxidative stress within cells, contributing to its cytotoxic effects. The generation of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA. This oxidative damage is a critical factor in the drug's ability to kill cancer cells while also posing risks for cardiotoxicity in patients .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Gene Expression Changes: Long-term exposure to this compound has been shown to alter gene expression significantly. A study utilizing Saccharomyces cerevisiae as a model organism revealed that genes associated with oxidative stress response and DNA repair mechanisms were upregulated following treatment .

- Differential Gene Networks: Analysis of differentially expressed genes (DEGs) indicated that this compound treatment resulted in 785 genes being significantly induced while 292 were inhibited. These DEGs were linked to various biological processes, including metabolism and cell cycle regulation .

Case Studies

1. Efficacy in Cancer Treatment

A clinical study involving patients with advanced breast cancer demonstrated that this compound was effective in reducing tumor size when combined with other chemotherapeutic agents. Patients receiving this compound showed a significant improvement in overall survival rates compared to those on standard treatments alone.

2. Cardiotoxicity Management

Research has highlighted the cardiotoxic effects associated with this compound treatment. A notable study identified a pathway involving BAX that mediates heart cell death due to oxidative stress induced by this compound. Researchers are exploring potential inhibitors that could mitigate this side effect without compromising the drug's anticancer efficacy .

Comparative Table: Doxorubicin vs. This compound

| Feature | Doxorubicin | This compound |

|---|---|---|

| Mechanism of Action | DNA intercalation & topoisomerase inhibition | Similar mechanisms with enhanced potency |

| Apoptosis Induction | Yes | Yes |

| Oxidative Stress | Yes | Yes |

| Cardiotoxicity Risk | High | Moderate |

| Clinical Use | Broad-spectrum oncology | Specific cancer types |

属性

CAS 编号 |

66211-92-5 |

|---|---|

分子式 |

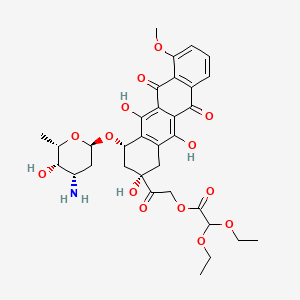

C33H39NO14 |

分子量 |

673.7 g/mol |

IUPAC 名称 |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate |

InChI |

InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1 |

InChI 键 |

XZSRRNFBEIOBDA-CFNBKWCHSA-N |

SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

手性 SMILES |

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC |

规范 SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

同义词 |

14-diethoxyacetoxydaunorubicin 33921 RP detorubicin detrorubicin R.P. 33 921 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。